REACTION_CXSMILES
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[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:11][CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)=[O:14]>ClC(Cl)C>[Br-:11].[O:14]=[C:13]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)[CH2:12][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|
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Name
|
|
Quantity
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931 μL
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Type
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reactant
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Smiles
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N1=CC=CC2=CC=CC=C12
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Name
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|
Quantity
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1.828 g
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Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
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ClC(C)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting brown paste was triturated with ether
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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After recristallization from methanol the product was isolated in 46% yield
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Name
|
|
Type
|
|
Smiles
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[Br-].O=C(C[N+]1=CC=CC2=CC=CC=C12)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |